molecular formula C13H22ClNO3 B134290 Levalbuterol hydrochloride CAS No. 50293-90-8

Levalbuterol hydrochloride

Cat. No.: B134290
CAS No.: 50293-90-8
M. Wt: 275.77 g/mol
InChI Key: OWNWYCOLFIFTLK-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Levalbuterol hydrochloride, also known as levosalbutamol, is a short-acting β2 adrenergic receptor agonist . The primary target of levalbuterol is the β2 adrenergic receptors located on the airway smooth muscle . These receptors play a crucial role in regulating bronchial muscle tone and lung ventilation .

Mode of Action

Levalbuterol interacts with its target, the β2 adrenergic receptors, by binding to them . This binding leads to the activation of adenylate cyclase, which in turn increases the intracellular concentration of 3’,5’-cyclic adenosine monophosphate (cyclic AMP) . The increased cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin, leading to lower intracellular ionic calcium concentrations . This results in muscle relaxation .

Biochemical Pathways

The activation of β2 adrenergic receptors by levalbuterol leads to a cascade of biochemical reactions. This could potentially contribute to its benefit in asthma attacks .

Pharmacokinetics

Levalbuterol exhibits several pharmacokinetic properties. A portion of the inhaled dose is absorbed into the systemic circulation . It is metabolized primarily in the gastrointestinal tract via SULT1A3 (sulfotransferase) . The drug is excreted in the urine (80% to 100%) and feces (<20%) . The elimination half-life of levalbuterol is approximately 3.3 to 4 hours .

Result of Action

The primary result of levalbuterol’s action is the relaxation of smooth muscle in the bronchial tubes . This increases air flow and relieves acute shortness of breath . It is used in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD), where bronchospasm (constriction of the airways) is a common symptom .

Action Environment

The action, efficacy, and stability of levalbuterol can be influenced by various environmental factors. For instance, narrowed airways in patients with asthma can lead to less drug being delivered to the lung following inhaled administration . Additionally, genetic polymorphisms for β2-adrenoceptors, SULT1A3, and organic action transporters, which affect the disposition or action of levalbuterol, can also influence its action .

Properties

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNWYCOLFIFTLK-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198296
Record name Levalbuterol hydrochloride [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50293-90-8
Record name Levalbuterol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50293-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levalbuterol hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050293908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levalbuterol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levalbuterol hydrochloride [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVALBUTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ1526QJM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levalbuterol hydrochloride
Reactant of Route 2
Levalbuterol hydrochloride
Reactant of Route 3
Reactant of Route 3
Levalbuterol hydrochloride
Reactant of Route 4
Levalbuterol hydrochloride
Reactant of Route 5
Reactant of Route 5
Levalbuterol hydrochloride
Reactant of Route 6
Reactant of Route 6
Levalbuterol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.